
Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate is an organic compound with the molecular formula C8H17NO3. It is a derivative of propanoic acid and contains an ethyl ester group, a methoxyethyl group, and an amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate typically involves the reaction of 2-methoxyethylamine with ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxyethyl and amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and behavior.
Comparaison Avec Des Composés Similaires
Ethyl 2-((2-methoxyethyl)amino)-2-methylpropanoate can be compared with other similar compounds such as:
- Ethyl 2-((2-hydroxyethyl)amino)-2-methylpropanoate
- Ethyl 2-((2-ethoxyethyl)amino)-2-methylpropanoate
- Ethyl 2-((2-methylamino)ethyl)amino)-2-methylpropanoate
These compounds share similar structural features but differ in the nature of the substituents attached to the amino group. The unique combination of functional groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C9H19NO3 |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
ethyl 2-(2-methoxyethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C9H19NO3/c1-5-13-8(11)9(2,3)10-6-7-12-4/h10H,5-7H2,1-4H3 |
Clé InChI |
OZISBTHBRFROLG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



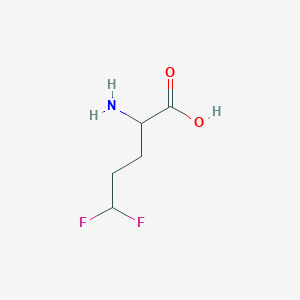
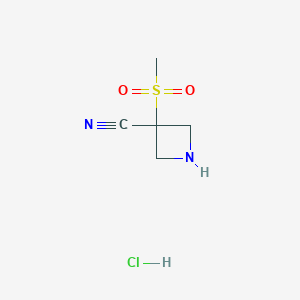
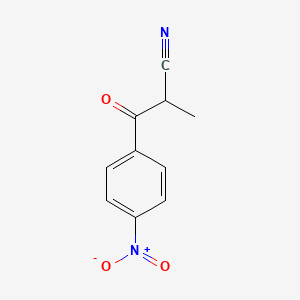
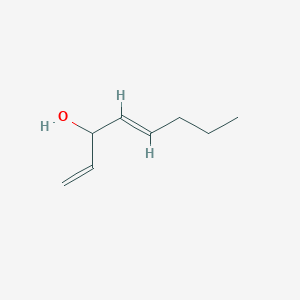


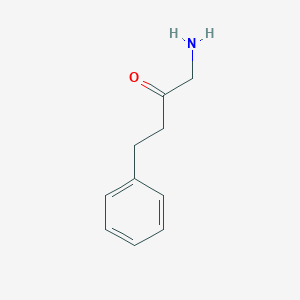
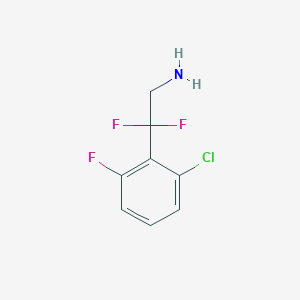
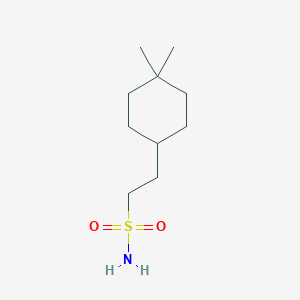
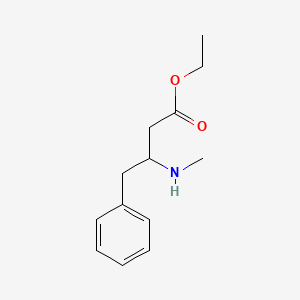
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
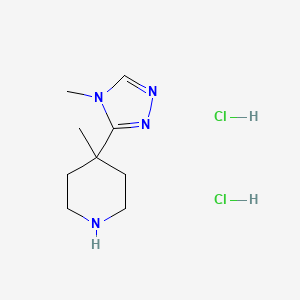
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)
